REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8](O)=[O:9])=[O:4].C([BH-](CC)CC)C.[Li+]>>[OH:9][CH2:8][C:7]1[CH:6]=[C:5]([CH:13]=[CH:12][CH:11]=1)[C:3]([OH:4])=[O:2] |f:1.2|
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Name
|
|
Quantity
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0.18 g
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Type
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reactant
|
Smiles
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COC(=O)C=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
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3 mL
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Type
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reactant
|
Smiles
|
C(C)[BH-](CC)CC.[Li+]
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Type
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CUSTOM
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Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred for 3 h
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Duration
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3 h
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Type
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CUSTOM
|
Details
|
quenched with NH4Cl (sat.)
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Type
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EXTRACTION
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Details
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This solution was extracted with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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the extract was dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.136 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |